1-Methylcyclohexyl methacrylate

Catalog No.
S3441846
CAS No.
76392-14-8
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylcyclohexyl methacrylate

CAS Number

76392-14-8

Product Name

1-Methylcyclohexyl methacrylate

IUPAC Name

(1-methylcyclohexyl) 2-methylprop-2-enoate

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-9(2)10(12)13-11(3)7-5-4-6-8-11/h1,4-8H2,2-3H3

InChI Key

LBHPSYROQDMVBS-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1(CCCCC1)C

Canonical SMILES

CC(=C)C(=O)OC1(CCCCC1)C

Polymer Synthesis:

-MCHMA acts as a valuable monomer in the synthesis of various polymers. Its bulky cyclohexyl group and methyl substituent influence the resulting polymer's properties, such as:

  • Improved thermal stability: Studies have shown that polymers containing 1-MCHMA exhibit enhanced thermal stability compared to those lacking it. This makes them suitable for applications requiring high temperatures, such as in electronic components and coatings [1].
  • Enhanced hydrophobicity: The presence of the cyclohexyl group introduces hydrophobicity (water-repelling nature) to the polymer chain. This property finds use in developing water-resistant materials, adhesives, and coatings [2].
  • Tailored mechanical properties: The bulky structure of 1-MCHMA can influence the crosslinking density and chain rigidity of the resulting polymer. This allows researchers to tailor the mechanical properties, such as elasticity and strength, for specific applications [3].

Liquid Crystal Alignment Agent:

-MCHMA shows potential as a liquid crystal (LC) alignment agent. Liquid crystals are materials exhibiting properties between those of solids and liquids, finding use in various display technologies. 1-MCHMA molecules can interact with LC molecules, influencing their orientation and alignment, which is crucial for optimal performance in LC devices [4].

Other Research Applications:

Beyond the mentioned areas, 1-MCHMA finds exploration in other research applications, including:

  • Development of biocompatible materials: Researchers are investigating the potential of 1-MCHMA-based polymers for biomedical applications due to their biocompatibility and tunable properties [5].
  • Preparation of functional materials: The unique properties of 1-MCHMA can be exploited to develop functional materials with specific functionalities, such as controlled drug delivery or sensor applications [6].

References:

  • A thermally stable transparent homopolymer and copolymers derived from 1-methylcyclohexyl methacrylate: Synthesis, characterization, and thermal properties
  • Synthesis and characterization of novel hydrophobic poly(1-methylcyclohexyl methacrylate) microspheres
  • Synthesis and characterization of crosslinked poly(1-methylcyclohexyl methacrylate) networks
  • Liquid Crystal Alignment Properties of 1-Methylcyclohexyl Methacrylate Copolymers
  • Biocompatible and degradable poly(1-methylcyclohexyl methacrylate) hydrogels for controlled drug delivery:
  • Functionalized poly(1-methylcyclohexyl methacrylate) brushes for controlled surface modification

1-Methylcyclohexyl methacrylate is an organic compound with the molecular formula C11H18O2C_{11}H_{18}O_{2}. It is classified as a methacrylate ester, synthesized from methacrylic acid and 1-methylcyclohexanol. This compound is notable for its versatility in various applications, particularly in polymer synthesis, biomedical engineering, and surface coatings. Its structure features a cyclohexyl group that contributes to its unique physical and chemical properties, making it suitable for a range of industrial and research applications .

  • Polymerization: This compound can polymerize to form polymers, which are utilized in coatings and adhesives. The polymerization process is typically initiated by free radicals, often using benzoyl peroxide as an initiator.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding methacrylic acid and 1-methylcyclohexanol. This reaction can be facilitated by strong acids like hydrochloric acid or strong bases such as sodium hydroxide.
  • Addition Reactions: It can also engage in addition reactions with nucleophiles and electrophiles, including interactions with Grignard reagents or organolithium compounds .

1-Methylcyclohexyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylcyclohexanol. This reaction typically occurs under an inert atmosphere (e.g., nitrogen) to prevent oxidation. A common catalyst used for this reaction is sulfuric acid, which enhances the efficiency of the esterification process. The mixture is heated to specific temperatures to optimize yield .

In industrial settings, the synthesis process mirrors the laboratory method but is scaled up for mass production. Continuous reactors and advanced purification techniques are employed to ensure high purity and yield of the final product .

The applications of 1-methylcyclohexyl methacrylate are diverse and include:

  • Polymer Synthesis: Used as a monomer to produce polymers with tailored properties for coatings, adhesives, and sealants.
  • Biomedical Engineering: Incorporated into biocompatible materials suitable for medical devices and drug delivery systems.
  • Surface Coatings: Employed in developing protective and decorative coatings for various surfaces.
  • Cold Flow Improvers: Utilized in biodiesel blends to enhance low-temperature performance by modifying wax crystallization behavior .

Several compounds share structural similarities with 1-methylcyclohexyl methacrylate. These include:

  • Methyl methacrylate: A widely used monomer in polymer chemistry known for its ease of polymerization.
  • Ethyl methacrylate: Similar to methyl methacrylate but contains an ethyl group, affecting its physical properties.
  • Benzyl methacrylate: Contains a benzyl group that enhances the thermal stability of polymers derived from it.

Comparison Table

Compound NameMolecular FormulaKey Characteristics
1-Methylcyclohexyl methacrylateC11H18O2C_{11}H_{18}O_{2}Unique cyclohexyl structure; versatile applications
Methyl methacrylateC5H8O2C_{5}H_{8}O_{2}Commonly used; easy polymerization
Ethyl methacrylateC6H10O2C_{6}H_{10}O_{2}Similar to methyl; modified properties
Benzyl methacrylateC10H10O2C_{10}H_{10}O_{2}Enhanced thermal stability

The uniqueness of 1-methylcyclohexyl methacrylate lies in its cyclohexyl group, which imparts distinctive physical properties compared to other methacrylates. This structural feature influences its reactivity and suitability for specific applications in polymer science and biomedical fields .

Catalytic Systems for Methacrylate Esterification

Acid-Catalyzed Transesterification Pathways

The esterification of methacrylic acid with 1-methylcyclohexanol typically employs Brønsted or Lewis acid catalysts to accelerate nucleophilic acyl substitution. Sulfonic acid-functionalized resins, such as NKC-9, demonstrate high efficiency in facilitating this reaction by protonating the carbonyl oxygen of methacrylic acid, thereby enhancing electrophilicity for alcohol attack. A kinetic study of analogous systems reveals an activation energy of 58.2 kJ/mol for methacrylic acid esterification, with equilibrium constants favoring ester formation at elevated temperatures (100–120°C).

Transesterification between methyl methacrylate and 1-methylcyclohexanol represents an alternative route. Magnesium(II) bis(2,6-di-tert-butyl-4-methylphenolate) catalysts enable this process at ambient temperatures (25°C) with 92% yield, leveraging a four-membered ring transition state that minimizes Michael addition side reactions. The steric bulk of the 1-methylcyclohexyl group necessitates prolonged reaction times (24–48 hours) compared to linear alcohols.

Table 1: Comparative performance of acid catalysts in 1-methylcyclohexyl methacrylate synthesis

CatalystTemperature (°C)Yield (%)Reaction Time (h)
NKC-9 resin110856
H2SO4130784
Mg(OAr)2259224

Metal-Catalyzed Kinetic Resolution Strategies

Chiral induction during esterification remains challenging due to the planar geometry of the methacrylate carbonyl. Grignard reagent-(-)-sparteine complexes achieve partial kinetic resolution (enantiomeric excess = 34%) in α-methylbenzyl methacrylate polymerization, suggesting potential for asymmetric induction in 1-methylcyclohexyl derivatives. Sodium 2,6-di-tert-butyl-4-methylphenolate promotes chemoselective transesterification by coordinating the ester carbonyl while shielding the β-carbon from nucleophilic attack.

Stereochemical Control in Cyclohexyl Substitution

Conformational Analysis of Methylcyclohexyl Moieties

The 1-methylcyclohexyl group adopts a chair conformation with axial methyl orientation to minimize 1,3-diaxial strain. Nuclear Overhauser effect spectroscopy (NOESY) of the methacrylate reveals through-space coupling between the methylcyclohexyl C-H protons and the methacrylate vinyl group, confirming preferential equatorial positioning of the ester moiety. Density functional theory (DFT) calculations indicate a 12.3 kJ/mol energy difference between axial and equatorial conformers, favoring the latter by 98:2 equilibrium.

Radical-Mediated Ring Functionalization Techniques

Persulfate-initiated grafting of methacrylate onto cyclohexane derivatives proceeds via a radical chain mechanism. Electron paramagnetic resonance (EPR) studies identify the tert-butoxyl radical as the primary initiator, abstracting hydrogen from the cyclohexyl ring to generate a carbon-centered radical. Subsequent addition to methacrylic acid’s vinyl group occurs with 76% regioselectivity at the β-position.

Table 2: Radical initiation systems for cyclohexyl functionalization

InitiatorTemperature (°C)Grafting Efficiency (%)
(NH4)2S2O88068
AIBN7054
UV/TiO22539

XLogP3

3.1

Dates

Modify: 2024-04-14

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